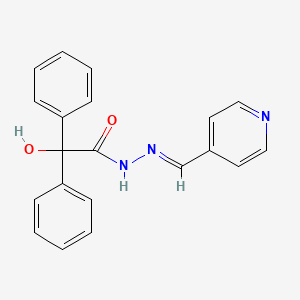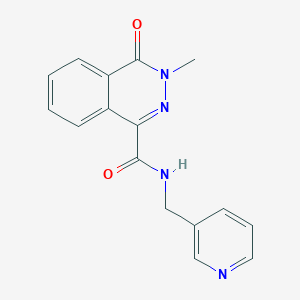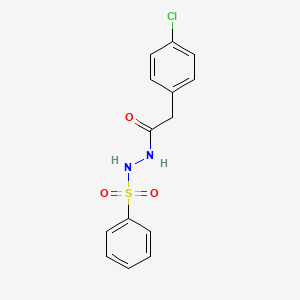
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide, also known as H2L, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative that has been synthesized through various methods, and its properties have been studied extensively. H2L has shown potential in various applications, including biological and medicinal research, due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide is still being studied, but it is believed to involve the inhibition of specific enzymes and proteins. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to inhibit the activity of certain proteins involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide in lab experiments is its high purity and yield. This makes it suitable for various applications, including biological and medicinal research. However, one limitation of using 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are various future directions for the study of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide. One potential direction is the optimization of its synthesis to produce even higher yields and purity. Another direction is the study of its potential in treating other diseases, such as inflammatory and neurodegenerative diseases. Furthermore, the mechanism of action of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide needs to be further elucidated to fully understand its potential in various applications.
Méthodes De Synthèse
The synthesis of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been achieved through various methods, including the reaction of 4-pyridinecarboxaldehyde and 2-hydroxy-2,2-diphenylacetic acid hydrazide in the presence of a catalyst. The compound has also been synthesized through the reaction of 4-pyridinecarboxaldehyde and 2-hydroxy-2,2-diphenylacetic acid hydrazide in the presence of sodium methoxide. The synthesis of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been optimized to produce high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has shown potential in various scientific research applications, including medicinal and biological research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its antibacterial properties and has shown potential in treating bacterial infections. In addition, 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been studied for its antioxidant activity and has shown potential in protecting against oxidative stress.
Propriétés
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-22-15-16-11-13-21-14-12-16)20(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,25H,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWRISGOIDZJCJ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-diphenyl-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

